(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate
Overview
Description
(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate is an organic compound with the molecular formula C10H11NOS It is a chiral isothiocyanate derivative, characterized by the presence of a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate typically involves the reaction of (S)-(+)-1-(3-Methoxyphenyl)Ethylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
(S)-(+)-1-(3-Methoxyphenyl)Ethylamine+Thiophosgene→(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Often requires oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Result from the reaction with alcohols.
Sulfonyl Derivatives: Produced through oxidation reactions.
Scientific Research Applications
(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt cellular processes, contributing to its biological effects.
Molecular Targets and Pathways:
Proteins: Targets nucleophilic residues such as cysteine and lysine in proteins.
Enzymes: Inhibits enzyme activity by covalently modifying active site residues.
Cellular Pathways: Affects signaling pathways and cellular functions through protein modification.
Comparison with Similar Compounds
(S)-(+)-1-(3-Methoxyphenyl)Ethyl Isothiocyanate can be compared with other isothiocyanate derivatives such as:
Phenyl Isothiocyanate: Lacks the methoxy group, resulting in different reactivity and biological activity.
Benzyl Isothiocyanate: Contains a benzyl group instead of the methoxyphenyl group, leading to variations in chemical behavior and applications.
Allyl Isothiocyanate: Known for its pungent odor and use in mustard oil, it has distinct properties compared to this compound.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[(1S)-1-isothiocyanatoethyl]-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULNKVRCHBYJM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426963 | |
Record name | AG-G-91867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-99-6 | |
Record name | 1-[(1S)-1-Isothiocyanatoethyl]-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-91867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.